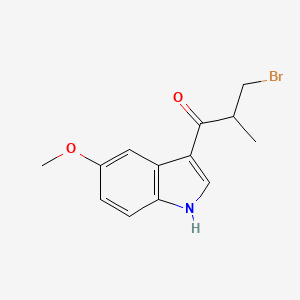

3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one

Description

3-Bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one (IUPAC name, molecular formula: C₁₄H₁₆BrNO₂, molecular weight: 310.186 g/mol) is a brominated indole derivative with a propan-1-one backbone substituted at the 3-position of the indole ring. The compound features a 5-methoxy group on the indole core and a bromomethyl branch at the propanone chain, making it a structurally versatile intermediate in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-8(6-14)13(16)11-7-15-12-4-3-9(17-2)5-10(11)12/h3-5,7-8,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDXJRYGQHCXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(=O)C1=CNC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

a) 3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one

- Structural Difference : The methoxy group is at the 6-position instead of the 5-position, and the indole nitrogen is methylated.

- Implications: The 6-methoxy substitution may alter electronic distribution, affecting binding affinity in biological targets.

- Molecular Weight : 310.186 g/mol (identical to the target compound due to positional isomerism).

b) 5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34)

- Structural Difference : A 5-bromoindole moiety is linked to an imidazole ring substituted with a dimethoxyphenethyl group.

- Implications : The imidazole addition introduces hydrogen-bonding capability, which may enhance receptor interactions. The dimethoxyphenethyl group contributes to π-π stacking interactions, as evidenced by its solid-state stability (melting point: 141–142°C) .

- Molecular Weight : ~467.3 g/mol (higher due to the imidazole and phenethyl substituents).

c) 3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (12b)

- Structural Difference: A bulkier 3-isopropylphenyl group replaces the bromine, and a methylimidazole group is attached to the propanone chain.

- The methylimidazole moiety may confer selectivity toward heme-containing enzymes .

Backbone Modifications: Propanone vs. Heterocyclic Cores

a) 5-Bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

- Structural Difference: A dihydroindol-2-one core replaces the propanone chain, with a hydroxy group and a 4-methoxyphenyl-oxoethyl substituent.

- The allyl group at N1 may increase reactivity in click chemistry applications .

- Molecular Weight : 416.27 g/mol (higher due to the lactam and phenyl-oxoethyl groups).

b) 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Structural Difference : A phenylsulfonyl group is attached to the indole nitrogen (N1).

- Implications: The sulfonyl group acts as a strong electron-withdrawing group, increasing electrophilicity at the propanone carbonyl. This enhances reactivity in nucleophilic substitution reactions .

Functional Group Additions

a) 3-Bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one

- Structural Difference : Additional methyl groups at the 1-, 2-, and 5-positions of the indole ring.

- Implications : Methylation at multiple positions increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

b) 5-Bromo-3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-1H-indole (Compound 36)

- Structural Difference : A benzodioxole-ethyl group replaces the methoxy substituent.

- The compound’s higher melting point (195–196°C) indicates strong crystalline packing forces .

Biological Activity

3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one is a synthetic compound classified as an indole derivative, which has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Molecular Formula: C₁₃H₁₄BrNO₂

CAS Number: 1134334-73-8

Molecular Weight: 296.16 g/mol

Density: 1.451 g/cm³ (predicted)

Boiling Point: 448.7 °C (predicted)

Hazard Classification: Irritant .

The biological activity of this compound primarily involves its interaction with various molecular targets. The indole structure allows binding to receptors and enzymes, influencing cellular processes such as:

- Signal Transduction: Modulating pathways that control cell communication.

- Gene Expression: Affecting the transcription of specific genes.

- Metabolic Pathways: Altering metabolic processes within cells.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria. For instance:

- Staphylococcus aureus (MRSA): The compound demonstrated a minimum inhibitory concentration (MIC) of 3.90 μg/mL against MRSA, showcasing its potential as an antibacterial agent in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the growth of cancer cell lines. In studies, it was found that:

- Compounds similar to this compound displayed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

- The antiproliferative effects highlight its potential for development into therapeutic agents for cancer treatment.

Comparative Analysis with Similar Compounds

A comparative analysis with other indole derivatives provides insight into the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methoxyindole | Lacks bromine and methylpropanone moieties | Different reactivity |

| 3-Bromoindole | Lacks methoxy and methylpropanone moieties | Varies in applications |

| Indolylquinazolinones | Related structure with varying activities | Significant antibacterial and anticancer properties |

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties compared to these derivatives .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antibacterial Efficacy Against MRSA:

- Cytotoxicity in Cancer Research:

Q & A

Q. What are the common synthetic routes for 3-bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one?

- Methodological Answer : A typical synthesis involves Friedel-Crafts acylation of 5-methoxyindole with 2-methylpropanoyl bromide, followed by bromination at the α-position. For example, bromination using N-bromosuccinimide (NBS) under radical or electrophilic conditions is widely reported for similar indole derivatives . Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) is critical to achieving regioselectivity.

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. A C18 column and gradient elution (water/acetonitrile) are recommended .

- FTIR : Key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, C-Br stretch at ~550 cm⁻¹) confirm structural integrity .

- NMR : H and C NMR data are essential. For instance, the methyl group adjacent to the carbonyl appears as a triplet at δ ~1.5 ppm, while the indolic proton resonates at δ ~7.5 ppm .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential bromine vapor release during decomposition.

- Waste Disposal : Halogenated waste should be segregated and treated according to institutional protocols .

Advanced Research Questions

Q. How can researchers address low yields in the Friedel-Crafts acylation step during synthesis?

- Methodological Answer : Low yields often arise from competitive side reactions (e.g., over-acylation or indole ring degradation). Strategies include:

- Catalyst Optimization : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic activation of the acylating agent .

- Temperature Control : Maintaining temperatures below 0°C reduces side reactions .

- Solvent Selection : Dichloromethane or nitrobenzene enhances reaction efficiency due to polarity and stability under acidic conditions .

Q. What techniques resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data may stem from solvent effects or impurities. To resolve these:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy.

- X-ray Crystallography : Provides unambiguous structural confirmation. For example, a monoclinic crystal system (space group P21/c) with lattice parameters a = 8.75 Å, b = 10.99 Å, and c = 17.58 Å has been reported for similar brominated indole derivatives .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify anomalies .

Q. How can the compound’s bioactivity be systematically evaluated in anticancer research?

- Methodological Answer :

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values should be compared with positive controls (e.g., doxorubicin).

- Mechanistic Studies :

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining.

- Target Identification : Molecular docking against proteins like tubulin or topoisomerase II, leveraging the indole scaffold’s known interactions .

- SAR Analysis : Modify the bromine substituent or methoxy group to assess impact on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.